molecular formula C16H17N3O4 B4639961 N-(2,5-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea

N-(2,5-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea

Cat. No.: B4639961
M. Wt: 315.32 g/mol
InChI Key: YYQKLRHDTUBZBB-UHFFFAOYSA-N
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Description

“N-(2,5-dimethylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea” is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-(2-methoxy-4-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-10-4-5-11(2)14(8-10)18-16(20)17-13-7-6-12(19(21)22)9-15(13)23-3/h4-9H,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQKLRHDTUBZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,5-dimethylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea” typically involves the reaction of an isocyanate with an amine. One possible synthetic route is:

    Step 1: Synthesis of 2,5-dimethylphenyl isocyanate from 2,5-dimethylaniline via phosgenation.

    Step 2: Reaction of 2,5-dimethylphenyl isocyanate with 2-methoxy-4-nitroaniline under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale phosgenation and subsequent reaction with the appropriate amine. Safety measures are crucial due to the toxic nature of phosgene.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst.

    Substitution: The methoxy group can be substituted under certain conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Replacement of the methoxy group with other functional groups.

Scientific Research Applications

“N-(2,5-dimethylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea” can be used in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Medicine: Possible use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action for “N-(2,5-dimethylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea” would depend on its specific application. In biological systems, it may interact with enzymes or receptors, potentially inhibiting their activity. The aromatic rings and substituents can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-N’-(4-nitrophenyl)urea
  • N-(2,5-dimethylphenyl)-N’-(2-methoxyphenyl)urea
  • N-(2,5-dimethylphenyl)-N’-(2-nitrophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea

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